molecular formula C19H16FNO3 B271860 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

カタログ番号 B271860
分子量: 325.3 g/mol
InChIキー: VWRGFHZBGYJAJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-875, is a potential drug candidate for the treatment of type 2 diabetes. It is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells. TAK-875 has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies.

作用機序

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is a selective agonist of GPR40, a G protein-coupled receptor that is expressed in pancreatic β-cells. Activation of GPR40 by 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid leads to the release of intracellular calcium ions, which in turn stimulates insulin secretion from the β-cells. 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to be highly selective for GPR40, with little or no activity at other G protein-coupled receptors.
Biochemical and Physiological Effects
3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies. In clinical trials, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

実験室実験の利点と制限

One advantage of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is its high selectivity for GPR40, which makes it a useful tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, one limitation of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is its relatively low potency, which may require high concentrations for some experiments. In addition, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is not suitable for use in animal models that do not express GPR40.

将来の方向性

There are several potential directions for future research on 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid. One area of interest is the development of more potent and selective GPR40 agonists that may have improved efficacy and pharmacokinetic properties. Another area of interest is the study of the long-term effects of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid on glucose homeostasis and β-cell function. Finally, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid may have potential applications in other metabolic disorders, such as obesity and metabolic syndrome.

合成法

The synthesis of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the preparation of 3-(2-furyl)benzoic acid, the coupling of 4-fluorobenzylamine to the carboxylic acid group, and the reduction of the nitro group to the amino group. The final product is obtained by the reaction of the intermediate with formaldehyde and formic acid. The overall yield of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is around 10%.

科学的研究の応用

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical and clinical trials for its potential as a treatment for type 2 diabetes. In preclinical studies, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to improve glucose tolerance and enhance insulin secretion in animal models of diabetes. In clinical trials, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.

特性

製品名

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

分子式

C19H16FNO3

分子量

325.3 g/mol

IUPAC名

3-[5-[[(4-fluorophenyl)methylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H16FNO3/c20-16-6-4-13(5-7-16)11-21-12-17-8-9-18(24-17)14-2-1-3-15(10-14)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChIキー

VWRGFHZBGYJAJY-UHFFFAOYSA-N

異性体SMILES

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CC=C(C=C3)F

正規SMILES

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。